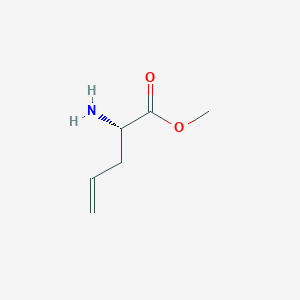

(S)-2-Amino-pent-4-enoic acid methyl ester

Vue d'ensemble

Description

(S)-2-Amino-pent-4-enoic acid methyl ester is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond in the pentene chain, and a methyl ester group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of (S)-2-Amino-pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .

Industrial Production Methods

In industrial settings, the production of amino acid methyl esters often involves the use of large-scale esterification reactors where the amino acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Transesterification: The ester can be converted into another ester by reacting with an alcohol under acidic or basic conditions.

Aminolysis: The ester can react with ammonia or amines to form amides.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Transesterification: Requires an alcohol and a catalyst such as sodium ethoxide or sulfuric acid.

Aminolysis: Involves the use of ammonia or primary/secondary amines.

Major Products Formed

Hydrolysis: Produces (S)-2-Amino-pent-4-enoic acid and methanol.

Transesterification: Yields a different ester depending on the alcohol used.

Aminolysis: Forms the corresponding amide.

Applications De Recherche Scientifique

Chemistry

(S)-2-Amino-pent-4-enoic acid methyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for specific interactions in chemical reactions, making it valuable for developing new compounds.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to act as a building block for peptides makes it significant in protein synthesis and enzyme activity studies.

Medicine

There is ongoing research into the therapeutic applications of this compound. Notably:

- Neuroprotection: Studies suggest its potential in treating neurodegenerative diseases by modulating nitric oxide synthase activity, which is implicated in conditions like Alzheimer's and Parkinson's disease .

- Inflammatory Diseases: The compound may have applications in treating various chronic inflammatory diseases due to its regulatory effects on nitric oxide levels .

Case Study 1: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound indicates that it may reduce neuronal damage in models of neurodegeneration. The modulation of nitric oxide synthase activity was highlighted as a mechanism through which this compound exerts protective effects against oxidative stress .

Case Study 2: Anti-inflammatory Properties

In a study examining the compound's anti-inflammatory properties, it was found to significantly reduce inflammatory markers in animal models of chronic inflammatory diseases. This suggests its potential utility in therapeutic contexts involving conditions such as rheumatoid arthritis and inflammatory bowel disease .

Mécanisme D'action

The mechanism by which (S)-2-Amino-pent-4-enoic acid methyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical reactions. The double bond in the pentene chain may also play a role in its reactivity and interaction with enzymes and other biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-pentanoic acid methyl ester: Lacks the double bond in the pentene chain.

(S)-2-Amino-hex-4-enoic acid methyl ester: Has an additional carbon in the chain.

(S)-2-Amino-but-4-enoic acid methyl ester: Has one less carbon in the chain.

Uniqueness

(S)-2-Amino-pent-4-enoic acid methyl ester is unique due to the presence of both an amino group and a double bond in the pentene chain, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

(S)-2-Amino-pent-4-enoic acid methyl ester, also known as methyl (2S)-2-amino-4-pentenoate, is an amino acid derivative notable for its unique structural properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and organic synthesis.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 129.157 g/mol

- CAS Number : 50299-15-5

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 136.2 ± 28.0 °C at 760 mmHg

- Flash Point : 11.7 ± 21.5 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the cholinergic nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects.

- Oxidative Stress : The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to various diseases, indicating that this compound could play a role in disease development through oxidative mechanisms.

- Biochemical Pathways : The hydrolysis of the ester group leads to the release of the active amino acid, which participates in several biochemical pathways, influencing cellular functions and signaling.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits acetylcholinesterase activity, affecting neurotransmitter levels |

| Oxidative Stress | Increases ROS production, linked to cellular injury |

| Cellular Uptake | Displays enhanced uptake in high EGFR-expressing tumor models |

Case Studies

- Neurotoxicity Assessment : A study highlighted that compounds with structural similarities to this compound exhibited neurotoxic effects by inhibiting AChE activity, leading to behavioral changes in model organisms. This suggests that the compound may have implications for neurodegenerative conditions.

- Tumor Cell Line Studies : Research indicated that this compound showed varying levels of activity against different tumor cell lines, with higher efficacy observed in those expressing elevated levels of epidermal growth factor receptor (EGFR) . This points towards its potential use in targeted cancer therapies.

Synthesis and Application

The synthesis of this compound can be achieved through various methods, including catalytic reactions that enhance yields while minimizing side products. Its functional groups allow for versatile chemical transformations, making it a valuable building block for synthesizing complex organic molecules and pharmaceuticals.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Allylglycine | Amino Acid Derivative | Similar backbone but different side chains |

| (S)-Methyl 2-aminohexanoate | Longer Chain Amino Acid | Exhibits different biological activities due to chain length |

| 3-Aminobutanoic Acid | Shorter Chain Amino Acid | Affects neurotransmitter levels but lacks double bond reactivity |

Propriétés

IUPAC Name |

methyl (2S)-2-aminopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQZRHILTYGZQL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348998 | |

| Record name | AC1LD4KV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-15-5 | |

| Record name | AC1LD4KV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.